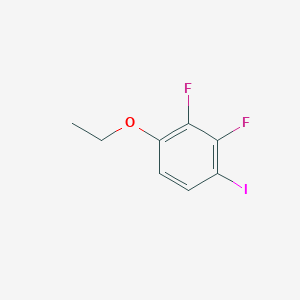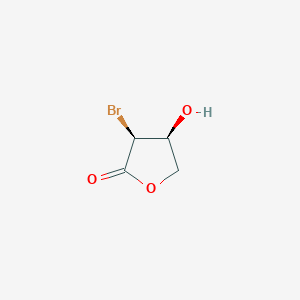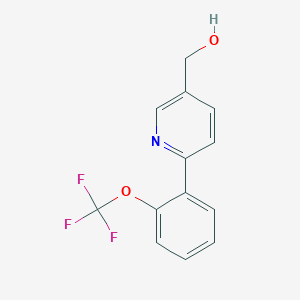![molecular formula C20H16N2O5 B178515 N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimid CAS No. 143503-03-1](/img/structure/B178515.png)
N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimid
Übersicht
Beschreibung
N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide is a chemical compound known for its application in fluorescence labeling of proteins. This compound is particularly useful due to its ability to selectively react with thiol groups, forming fluorescent derivatives. The compound’s structure includes a maleimide group, which is reactive towards thiols, and a dimethoxyphthalimidyl group, which enhances its fluorescent properties .
Wissenschaftliche Forschungsanwendungen
N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection and quantification of thiol groups in various chemical reactions.
Biology: Employed in the labeling of proteins and peptides for fluorescence microscopy and other imaging techniques.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents that target thiol-containing biomolecules.
Industry: Applied in the manufacturing of fluorescent dyes and probes for various industrial applications.
Wirkmechanismus
Target of Action
The primary target of N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide, also known as 1-[4-(5,6-dimethoxy-3-oxo-1H-isoindol-2-yl)phenyl]pyrrole-2,5-dione, are proteins with sulfhydryl groups . These proteins play a crucial role in various biological processes, including enzymatic reactions, protein folding, and signal transduction.
Mode of Action
This compound selectively reacts with thiol compounds, which are often found in the sulfhydryl groups of proteins . The reaction forms fluorescent derivatives, allowing the labeled proteins to be detected and studied . The fluorescent intensity of the dimethoxyphthalimidyl group is higher than that of the non-substituted phthalimidyl group .
Result of Action
The primary result of the action of this compound is the formation of fluorescent derivatives when it reacts with thiol compounds . This allows for the visualization and study of proteins with sulfhydryl groups, contributing to our understanding of their roles in various biological processes.
Biochemische Analyse
Biochemical Properties
N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide plays a crucial role in biochemical reactions, particularly in the fluorescence labeling of proteins via their sulfhydryl groups . The compound reacts selectively with thiol compounds to form fluorescent derivatives . The fluorescent intensity of the dimethoxyphthalimidyl group is higher than that of the non-substituted phthalimidyl group .
Molecular Mechanism
At the molecular level, N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide exerts its effects through its interaction with thiol-containing proteins. The compound forms fluorescent derivatives with these proteins, which can then be detected and quantified . This allows for the study of these proteins and their roles in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide typically involves the reaction of 5,6-dimethoxyphthalimide with 4-aminophenylmaleimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 5,6-dimethoxyphthalimide and 4-aminophenylmaleimide.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group in the compound is highly reactive towards thiols, leading to the formation of stable thioether bonds .
Common Reagents and Conditions
Thiol Compounds: The compound reacts with various thiol-containing molecules, such as cysteine residues in proteins.
Reaction Conditions: The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as bases may be used to enhance the reaction rate.
Major Products Formed
The primary product formed from the reaction of N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide with thiols is a fluorescent thioether derivative. This product is highly stable and exhibits enhanced fluorescence properties due to the presence of the dimethoxyphthalimidyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(2-Phthalimidinyl)phenyl]maleimide: This compound is similar in structure but lacks the dimethoxy groups, resulting in lower fluorescence intensity.
N-[4-(4,5-Dimethoxy-N-phthalimidinyl)phenyl]maleimide: Another variant with different substitution patterns on the phthalimide ring, affecting its reactivity and fluorescence properties.
Uniqueness
N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide is unique due to its enhanced fluorescence properties, which are attributed to the presence of the dimethoxyphthalimidyl group. This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescence labeling of proteins and peptides .
Eigenschaften
IUPAC Name |
1-[4-(5,6-dimethoxy-3-oxo-1H-isoindol-2-yl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-16-9-12-11-21(20(25)15(12)10-17(16)27-2)13-3-5-14(6-4-13)22-18(23)7-8-19(22)24/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCHQGBNSNVWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CN(C2=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391644 | |
| Record name | N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143503-03-1 | |
| Record name | N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




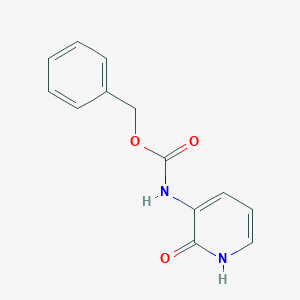
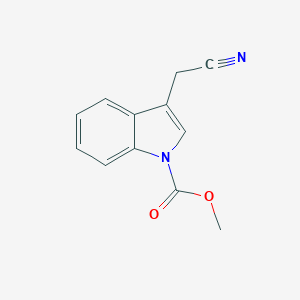
![Spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B178442.png)

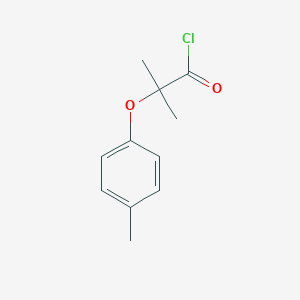
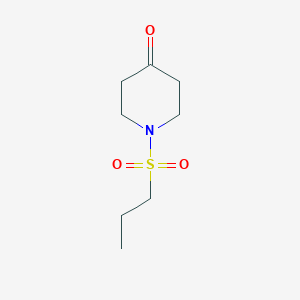
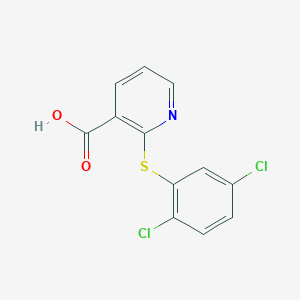
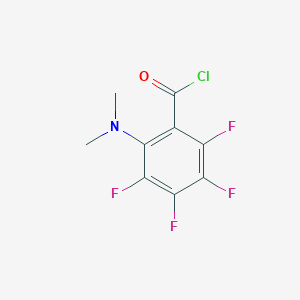
![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)
